Cas no 1806471-97-5 (Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate)

Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate
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- インチ: 1S/C14H15ClO6/c1-2-21-14(20)8-3-4-11(12(17)13(18)19)9(5-8)6-10(16)7-15/h3-5,12,17H,2,6-7H2,1H3,(H,18,19)
- InChIKey: VEROAZBPYAUYEN-UHFFFAOYSA-N
- SMILES: ClCC(CC1C=C(C(=O)OCC)C=CC=1C(C(=O)O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 8
- 複雑さ: 397
- XLogP3: 1.3
- トポロジー分子極性表面積: 101
Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015002839-1g |
Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate |
1806471-97-5 | 97% | 1g |
1,534.70 USD | 2021-06-21 | |
Alichem | A015002839-500mg |
Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate |
1806471-97-5 | 97% | 500mg |
815.00 USD | 2021-06-21 | |
Alichem | A015002839-250mg |
Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate |
1806471-97-5 | 97% | 250mg |
480.00 USD | 2021-06-21 |
Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoateに関する追加情報
Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate (CAS No. 1806471-97-5): A Comprehensive Overview
Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate, identified by its CAS number 1806471-97-5, is a complex organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a benzoate core with multiple functional groups, exhibits a unique set of chemical properties that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.
The molecular structure of Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate is characterized by the presence of a benzoic acid ester at the 4-position, a carboxy(hydroxy)methyl group at the 1-position, and a 3-chloro-2-oxopropyl substituent at the 3-position. This arrangement of functional groups imparts distinct reactivity and binding capabilities, making it an intriguing subject for further investigation.
In recent years, there has been growing interest in exploring the pharmacological potential of this compound. The benzoate moiety is well-known for its role in various pharmaceuticals due to its ability to interact with biological targets in multiple ways. Specifically, the carboxy(hydroxy)methyl group can participate in hydrogen bonding interactions, while the chloro and oxopropyl substituents can influence electronic properties and metabolic stability. These features collectively contribute to the compound's potential as a scaffold for drug discovery.
One of the most compelling aspects of Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate is its versatility in chemical modifications. Researchers have leveraged these modifications to develop derivatives with enhanced pharmacological activity. For instance, studies have shown that structural analogs of this compound exhibit significant inhibitory effects on certain enzymes and receptors, which are implicated in various diseases. These findings underscore the importance of this compound as a building block for medicinal chemistry.
The synthesis of Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate involves a multi-step process that requires precise control over reaction conditions. The synthesis typically begins with the preparation of key intermediates, such as 4-hydroxymethylbenzoic acid esters, which are then functionalized to introduce the chloro and oxopropyl groups. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and regioselective hydroxymethylation, are often employed to achieve high yields and purity.
Recent advancements in computational chemistry have further enhanced our understanding of Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate's behavior. Molecular modeling studies have revealed insights into its binding interactions with biological targets, providing valuable information for rational drug design. These computational approaches complement experimental efforts by predicting potential drug candidates and optimizing their structures for improved efficacy.
The pharmacological profile of Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate has been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its potential as an anti-inflammatory agent, with promising results in animal models of inflammation. Additionally, preliminary data suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative disorders. These findings highlight the broad therapeutic applications that this compound could potentially address.
As research continues to evolve, new methodologies are being developed to improve the synthesis and characterization of Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate. Techniques such as high-throughput screening and automated synthesis are enabling researchers to explore larger chemical spaces more efficiently. These innovations are expected to accelerate the discovery process and lead to the identification of novel therapeutic agents based on this scaffold.
The environmental impact of Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate is also an important consideration in its development. Efforts are being made to optimize synthetic routes to minimize waste and reduce environmental footprint. Green chemistry principles are being integrated into the design of synthetic processes to ensure sustainability throughout the drug development lifecycle.
In conclusion, Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate (CAS No. 1806471-97-5) represents a significant advancement in pharmaceutical research due to its unique chemical structure and promising biological activity. Ongoing studies continue to uncover new applications for this compound, reinforcing its potential as a valuable tool in drug discovery and development.
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